Ethyl2-acetyl-4-bromobenzoate
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Overview
Description
Ethyl 2-acetyl-4-bromobenzoate is an organic compound with the molecular formula C11H11BrO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and acetyl groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Ethyl 2-acetyl-4-bromobenzoate can be synthesized through several methods. One common synthetic route involves the bromination of ethyl 2-acetylbenzoate using bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. Another method involves the Suzuki-Miyaura coupling reaction, where ethyl 2-acetylbenzoate is coupled with a brominated aryl boronic acid in the presence of a palladium catalyst .
Chemical Reactions Analysis
Ethyl 2-acetyl-4-bromobenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds in the presence of palladium catalysts.
Scientific Research Applications
Ethyl 2-acetyl-4-bromobenzoate is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-4-bromobenzoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine and acetyl groups on the benzene ring play a crucial role in its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Ethyl 2-acetyl-4-bromobenzoate can be compared with other similar compounds such as ethyl 4-bromobenzoate and ethyl 2-acetylbenzoate. While ethyl 4-bromobenzoate lacks the acetyl group, ethyl 2-acetylbenzoate lacks the bromine atom. The presence of both bromine and acetyl groups in ethyl 2-acetyl-4-bromobenzoate makes it unique and provides it with distinct chemical properties and reactivity .
Properties
Molecular Formula |
C11H11BrO3 |
---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
ethyl 2-acetyl-4-bromobenzoate |
InChI |
InChI=1S/C11H11BrO3/c1-3-15-11(14)9-5-4-8(12)6-10(9)7(2)13/h4-6H,3H2,1-2H3 |
InChI Key |
WWOIRSKEBPPVIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)C(=O)C |
Origin of Product |
United States |
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